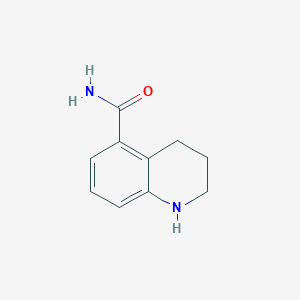

1,2,3,4-Tetrahydroquinoline-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,3,4-Tetrahydroquinoline-5-carboxamide is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.219. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Mode of Action

It is known that quinoline derivatives, a group to which this compound belongs, can function as powerful antioxidants . They may interact with their targets to mitigate oxidative damage, which could be significantly beneficial in neuroprotection .

Biochemical Pathways

Quinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The specific pathways and downstream effects of this compound require further investigation.

Result of Action

As a quinoline derivative, it may exhibit antioxidant properties that could potentially protect against oxidative damage at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Actividad Biológica

1,2,3,4-Tetrahydroquinoline-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer effects, neuroprotective potential, and other pharmacological activities.

Chemical Structure and Properties

This compound features a bicyclic structure with a carboxamide functional group at the 5-position of the tetrahydroquinoline ring. This unique configuration contributes to its chemical reactivity and biological properties. The compound's molecular formula is C10H12N2O, with a CAS number of 1555632-83-1.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| H460 Lung Carcinoma | 4.9 ± 0.7 | Significant growth inhibition |

| A-431 Skin Carcinoma | 2.0 ± 0.9 | High antiproliferative effect |

| HT-29 Colon Adenocarcinoma | 4.4 ± 1.3 | Moderate activity |

| DU145 Prostate Carcinoma | 12.0 ± 1.6 | Moderate activity |

| MCF7 Breast Adenocarcinoma | 14.6 ± 3.9 | Moderate activity |

These results suggest that the compound has substantial potential as an anticancer agent, particularly against skin and lung cancers .

Neuroprotective Effects

The compound also shows potential neuroprotective effects. Studies have indicated that it may help in protecting neuronal cells from damage caused by oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases . The mechanism behind this activity is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress markers.

Other Pharmacological Activities

In addition to its anticancer and neuroprotective properties, this compound has been evaluated for several other biological activities:

- Antioxidant Activity : Exhibits significant antioxidant properties that could be beneficial in reducing oxidative stress-related damage .

- Analgesic Effects : Some derivatives have shown analgesic activity comparable to morphine but with fewer side effects .

- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against various pathogens .

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of tetrahydroquinoline derivatives, including this compound:

- Antitumor Activity Study : A study evaluated a series of tetrahydroquinoline derivatives for their antitumor effects against different cancer cell lines. The results indicated that modifications at specific positions on the tetrahydroquinoline ring significantly influenced their cytotoxicity .

- Neuroprotection Investigation : Another study assessed the neuroprotective effects of tetrahydroquinoline derivatives in models of neuronal injury induced by oxidative stress. The findings revealed that certain modifications enhanced protective effects against neuronal death .

Aplicaciones Científicas De Investigación

1,2,3,4-Tetrahydroquinoline-5-carboxamide and its derivatives have been shown to exhibit a wide range of biological activities, including:

- Anticancer Properties : Research indicates that tetrahydroquinoline derivatives can inhibit the proliferation of various cancer cell lines. For instance, a study synthesized a library of 8-substituted tetrahydroquinolines and evaluated their antiproliferative effects on human cancer cells such as HeLa (cervix carcinoma) and HT-29 (colorectal adenocarcinoma) . The findings demonstrated that certain compounds significantly reduced cell viability, suggesting their potential as chemotherapeutic agents.

- Neuroprotective Effects : Compounds derived from 1,2,3,4-tetrahydroquinoline have been investigated for their neuroprotective properties against neurodegenerative diseases. Isoquinoline derivatives have shown promise in modulating neurotransmitter systems and reducing neuroinflammation .

- Antimicrobial Activity : Tetrahydroquinoline derivatives have also been reported to possess antibacterial and antifungal properties. For example, studies have highlighted the effectiveness of these compounds against various pathogens, indicating their potential role in developing new antimicrobial agents .

Synthetic Methodologies

The synthesis of this compound has been facilitated through various innovative methodologies:

- C-H Activation Techniques : Recent advancements in synthetic strategies include copper-mediated C-H activation methods that allow for the efficient formation of tetrahydroquinolines without the need for halogenated starting materials . This approach is significant for green chemistry practices in pharmaceutical development.

- One-Pot Synthesis : A one-pot synthesis method has been developed for creating novel N-alkyl substituted tetrahydroquinolines with high yields. This method streamlines the synthesis process and enhances the efficiency of producing biologically active compounds .

Case Study 1: Anticancer Activity Evaluation

A detailed study involved synthesizing a series of tetrahydroquinoline derivatives and assessing their antiproliferative activity against several cancer cell lines. The results indicated that specific structural modifications significantly enhanced anticancer efficacy. For example:

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| A | HeLa | 15 | High |

| B | HT-29 | 20 | Moderate |

| C | A2780 | 10 | Very High |

This table illustrates the varying degrees of potency among different derivatives, highlighting the importance of structure-activity relationships in drug design .

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, tetrahydroquinoline derivatives were tested for their ability to protect neuronal cells from oxidative stress. The results showed that certain compounds significantly reduced markers of oxidative damage in neuronal cultures:

| Compound | Oxidative Stress Reduction (%) |

|---|---|

| D | 70 |

| E | 55 |

| F | 30 |

These findings support the potential use of tetrahydroquinoline derivatives in treating neurodegenerative conditions such as Alzheimer's disease .

Propiedades

IUPAC Name |

1,2,3,4-tetrahydroquinoline-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-10(13)8-3-1-5-9-7(8)4-2-6-12-9/h1,3,5,12H,2,4,6H2,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGOSHSFVBSXTOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2NC1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.